4-fluoro-L-phenylalanine

描述

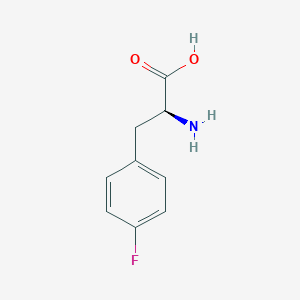

Structure

3D Structure

属性

IUPAC Name |

(2S)-2-amino-3-(4-fluorophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO2/c10-7-3-1-6(2-4-7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWHHYOYVRVGJJY-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@@H](C(=O)O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201017098 | |

| Record name | 4-Fluoro-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201017098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1132-68-9, 51-65-0 | |

| Record name | 4-Fluoro-L-phenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1132-68-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Fluorophenylalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001132689 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenylalanine, 4-fluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Fluoro-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201017098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-FLUOROPHENYLALANINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E2K2VDK6KK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

4-fluoro-L-phenylalanine chemical properties and structure

An In-depth Technical Guide to 4-fluoro-L-phenylalanine: Chemical Properties and Structure

Abstract

This compound (4F-Phe) is a non-proteinogenic amino acid that has garnered significant attention in biochemical research, drug development, and protein engineering.[1][2] As a derivative of L-phenylalanine, it features a fluorine atom at the para-position of the phenyl ring.[3][4] This single atomic substitution imparts unique chemical and physical properties that researchers leverage to enhance the stability, binding affinity, and biological activity of peptides and proteins.[1] Furthermore, the presence of the 19F isotope makes it a powerful probe for Nuclear Magnetic Resonance (NMR) studies of protein structure and function.[2][5] This guide provides a comprehensive overview of the chemical properties, structure, and applications of this compound for researchers, scientists, and drug development professionals.

Chemical Structure and Identifiers

This compound is structurally analogous to the natural amino acid L-phenylalanine, with the key difference being the substitution of a hydrogen atom with a fluorine atom at the 4-position of the benzene (B151609) ring.[3] This substitution introduces minimal steric hindrance while significantly altering the electronic properties of the aromatic ring.

IUPAC Name: (2S)-2-amino-3-(4-fluorophenyl)propanoic acid.[3]

Chemical Structure:

-

SMILES: C1=CC(=CC=C1C--INVALID-LINK--O)N)F[3]

-

InChI: InChI=1S/C9H10FNO2/c10-7-3-1-6(2-4-7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m0/s1[3]

-

InChIKey: XWHHYOYVRVGJJY-QMMMGPOBSA-N[3]

A summary of its key identifiers is presented in Table 1.

Table 1: Identifiers for this compound

| Identifier | Value | Reference(s) |

| CAS Number | 1132-68-9 | [1][2][3] |

| PubChem CID | 716312 | [3] |

| Molecular Formula | C9H10FNO2 | [1][2] |

| Molecular Weight | 183.18 g/mol | [2][3][4] |

| Synonyms | p-Fluoro-L-phenylalanine, L-4-Fluorophenylalanine, H-Phe(4-F)-OH | [1][2][3] |

Physicochemical Properties

The introduction of fluorine significantly influences the physicochemical properties of the amino acid. These properties are crucial for its application in peptide synthesis and protein engineering. A compilation of these properties is detailed in Table 2.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Physical State | White to off-white powder or crystalline solid | [1][4][6] |

| Melting Point | 211-255 °C (decomposes) | [1][6][7] |

| Solubility | - In water: Slightly soluble to insoluble - In PBS (pH 7.2): 5 mg/mL - In 0.5M HCl: 50 mg/mL - In Organic Solvents: Soluble in DMSO, Acetone | [2][7][8][9][10] |

| Optical Rotation | -23.0° to -27.0° (c=1, H2O) | [7][11][12] |

| pKa (Predicted) | 2.20 ± 0.10 | [7] |

| LogP (Computed) | -1.9 (XLogP3) | [3][4] |

Biological Activity and Key Applications

This compound is a versatile tool in chemical biology and drug discovery. Its primary biological effect is as a phenylalanine antagonist, which can lead to the inhibition of protein synthesis.[2][9] Researchers have harnessed its unique properties for several key applications.

-

Drug Development: It serves as a critical building block in the synthesis of novel peptide-based drugs.[1] Its incorporation can enhance binding affinities, improve metabolic stability, and alter the pharmacokinetic profiles of therapeutic peptides.[1] For example, it has been shown to inhibit the growth of MCF-7 breast cancer cells with an IC50 value of 11.8 µM.[2][10]

-

Protein Engineering: Scientists substitute native phenylalanine residues with 4F-Phe to probe protein structure and function. The fluorinated analog can enhance protein stability and modulate enzyme activity, providing valuable insights into protein mechanics.[1]

-

19F NMR Spectroscopy: The fluorine atom provides a sensitive NMR handle (19F) that is absent in natural proteins. This allows for high-resolution studies of protein folding, dynamics, and interactions.[13] It has been effectively used to determine the site-specific solvent accessibility of residues within polypeptides.[2][10]

-

Radiolabeling: The fluorine atom allows for the incorporation of the 18F radioisotope, a positron emitter widely used in Positron Emission Tomography (PET) imaging for medical diagnostics.[1][14]

Experimental Protocols

General Synthesis and Purification

Multiple synthetic routes to this compound have been reported, often starting from fluorinated benzaldehyde (B42025) derivatives. A common strategy involves the asymmetric hydrogenation of an α-amido cinnamic acid intermediate.[14]

Methodology:

-

Intermediate Synthesis: 4-fluorobenzaldehyde is reacted with N-acetylglycine to form the corresponding azalactone intermediate.

-

Asymmetric Hydrogenation: The intermediate undergoes transition-metal-catalyzed asymmetric hydrogenation using a chiral ligand (e.g., ferrocene-based Me-BoPhoz) to establish the L-stereochemistry with high enantiomeric excess.[14]

-

Hydrolysis: The resulting N-acetyl-L-phenylalanine derivative is subjected to acid hydrolysis to remove the acetyl protecting group.

-

Purification: The final product is purified by recrystallization from a solvent system such as aqueous ethanol (B145695) to yield high-purity crystals.[7]

Protocol for 19F NMR Analysis of Proteins

Incorporating 4F-Phe into a protein allows for detailed structural analysis using 19F NMR.

Methodology:

-

Protein Expression: The target protein is overexpressed in an auxotrophic host strain or using a minimal medium where native phenylalanine is replaced by this compound.[13]

-

Purification: The 19F-labeled protein is purified to homogeneity using methods like affinity and size-exclusion chromatography.

-

NMR Spectroscopy: A concentrated sample of the purified protein is prepared in a suitable buffer. 19F NMR spectra are recorded.

-

Data Analysis: The chemical shift of the 19F signal is highly sensitive to its local environment. Changes in the chemical shift upon addition of a ligand or denaturant can be used to map binding sites or assess solvent accessibility at the labeled position.[2][5]

Safety and Handling

According to GHS classifications, this compound may be harmful if swallowed, inhaled, or in contact with skin, and may cause skin and eye irritation.[3][15]

-

Handling: Standard laboratory procedures should be followed, including the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat.[6] Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of dust.[6]

-

Storage: The compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place, protected from light.[1][6][7]

-

Stability: It is stable under normal storage conditions but is incompatible with strong oxidizing agents.[6][16]

Conclusion

This compound is a powerful and versatile tool for chemical biologists, medicinal chemists, and structural biologists. Its unique properties, conferred by the strategic placement of a fluorine atom, enable advanced applications in drug design, protein engineering, and biophysical analysis. The continued exploration of this and other fluorinated amino acids promises to further expand the capabilities of peptide and protein science.

References

- 1. chemimpex.com [chemimpex.com]

- 2. caymanchem.com [caymanchem.com]

- 3. This compound | C9H10FNO2 | CID 716312 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. p-Fluorophenylalanine | C9H10FNO2 | CID 4654 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Fluorescence and 19F NMR evidence that phenylalanine, 3-L-fluorophenylalanine and 4-L-fluorophenylalanine bind to the L-leucine specific receptor of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. L-4-Fluorophenylalanine | 1132-68-9 [chemicalbook.com]

- 8. Page loading... [guidechem.com]

- 9. 4-FLUORO-D,L-PHENYLALANINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 10. This compound | CAS 1132-68-9 | Cayman Chemical | Biomol.com [biomol.com]

- 11. This compound | 1132-68-9 | TCI Deutschland GmbH [tcichemicals.com]

- 12. This compound, 98+% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 13. researchgate.net [researchgate.net]

- 14. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 15. This compound | C9H10FNO2 | CID 716312 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. This compound | CAS#:51-65-0 | Chemsrc [chemsrc.com]

Synthesis and purification of 4-fluoro-L-phenylalanine

An In-depth Technical Guide to the Synthesis and Purification of 4-fluoro-L-phenylalanine

For researchers, scientists, and professionals in drug development, the incorporation of fluorinated amino acids into peptides and other pharmaceuticals is a critical strategy for enhancing metabolic stability, binding affinity, and overall efficacy.[1][2] this compound, a non-proteinogenic amino acid, serves as a vital building block in this context.[2][3] Its applications range from protein engineering and enzyme activity modulation to the development of novel therapeutics for cancer and neurological disorders.[2]

This technical guide provides a comprehensive overview of the primary methodologies for the synthesis and purification of this compound, with a focus on asymmetric chemical synthesis and enzymatic routes. Detailed experimental protocols, comparative data, and process workflows are presented to assist researchers in selecting and implementing the most suitable methods for their applications.

Synthetic Methodologies

The synthesis of enantiomerically pure this compound is paramount for its biological applications. Several strategies have been developed, broadly categorized into chemical and enzymatic methods.

Asymmetric Phase-Transfer Catalysis (PTC)

Asymmetric phase-transfer catalysis is a powerful method for the enantioselective synthesis of α-amino acids.[4] This approach typically involves the alkylation of a glycine-derived Schiff base using a chiral catalyst, often derived from cinchona alkaloids.[5][6] The key advantages of this method include mild reaction conditions, operational simplicity, and the avoidance of heavy metal catalysts.[5]

A common strategy employs the alkylation of a tert-butyl glycinate-benzophenone Schiff base with 4-fluorobenzyl bromide in the presence of a chiral phase-transfer catalyst. Subsequent hydrolysis of the Schiff base and ester protecting groups yields the final amino acid.

Experimental Protocol: Asymmetric PTC Alkylation and Hydrolysis

This protocol is adapted from methodologies described for similar unnatural amino acids.[5]

Step 1: Asymmetric Alkylation

-

A reactor is charged with tert-butyl glycinate-benzophenone Schiff base (1.0 eq) and 4-fluorobenzyl bromide (1.2 eq).

-

Toluene is added as the solvent.

-

The mixture is stirred, and a chiral cinchona alkaloid-derived catalyst (e.g., O'Donnell or Lygo-type catalyst, ~1-10 mol%) is added.[4]

-

An aqueous solution of a base (e.g., 50% KOH) is added slowly while maintaining the reaction temperature at or below 25 °C.

-

The reaction is stirred vigorously for several hours until completion, monitored by HPLC.

-

Upon completion, the layers are separated. The organic layer is washed with water and brine, then dried over sodium sulfate.

-

The solvent is removed under reduced pressure to yield the crude protected product.

Step 2: Hydrolysis

-

The crude product from Step 1 is dissolved in a suitable solvent (e.g., MTBE).

-

An aqueous solution of a strong acid (e.g., concentrated hydrochloric acid) is added.[5]

-

The mixture is heated to reflux for 3-4 hours to facilitate the hydrolysis of both the imine and the tert-butyl ester.[5]

-

After cooling to room temperature, the aqueous layer is washed with an organic solvent (e.g., MTBE) to remove organic impurities like benzophenone.[5]

-

The aqueous layer, containing the HCl salt of this compound, can be concentrated or used directly for purification.

Logical Workflow for Asymmetric Phase-Transfer Catalysis

Enzymatic Synthesis

Enzymatic methods offer high stereoselectivity, mild reaction conditions, and reduced environmental impact compared to many chemical routes.[7] Phenylalanine ammonia (B1221849) lyases (PALs) are particularly effective for this transformation.[8] PALs catalyze the reversible addition of ammonia to the double bond of a cinnamic acid derivative.[8] By using high concentrations of ammonia, the equilibrium can be shifted towards the synthesis of the corresponding L-phenylalanine analog.[8]

Experimental Protocol: PAL-Catalyzed Asymmetric Amination

This protocol is based on general procedures for PAL-catalyzed reactions.[8]

-

Reaction Setup: A buffered aqueous solution (e.g., bicarbonate buffer, pH 9) is prepared.

-

4-fluoro-cinnamic acid (substrate) is added to the buffer to a final concentration of 10-50 mM.

-

A high concentration of an ammonia source (e.g., 5 M ammonium (B1175870) carbamate (B1207046) or ammonium carbonate) is added to the solution.[8] This is critical for driving the reaction equilibrium towards amination.

-

The reaction is initiated by adding the Phenylalanine Ammonia Lyase (PAL) enzyme (e.g., 1 mg/mL). The enzyme can be used in a free or immobilized form. Immobilization allows for easier catalyst recovery and reuse.[8]

-

The reaction mixture is incubated at a controlled temperature (e.g., 37°C) with gentle agitation.

-

Monitoring and Work-up: The reaction progress is monitored by HPLC by measuring the depletion of the substrate.

-

Once the reaction reaches equilibrium or the desired conversion, the enzyme is removed (either by filtration if immobilized or by protein precipitation).

-

The product is then isolated from the reaction mixture using purification techniques such as ion-exchange chromatography.

Data Presentation: Comparison of Synthetic Methods

| Method | Key Reagents | Typical Yield | Enantiomeric Excess (ee) | Key Advantages | Key Challenges |

| Asymmetric PTC | Glycine Schiff base, 4-fluorobenzyl bromide, Chiral catalyst | 40-85%[4][5] | >95%[4] | Scalable, mild conditions, no metals[5] | Requires multi-step process (protection/deprotection) |

| Enzymatic (PAL) | 4-fluoro-cinnamic acid, Ammonia source, PAL enzyme | Variable (up to 90% conversion)[8] | >99%[1] | High enantioselectivity, green chemistry[7] | Reaction equilibrium can limit complete conversion[8] |

| Azalactone Method | 4-fluorobenzaldehyde, N-acetylglycine, Chiral hydrogenation catalyst | Good to high[1] | >94%[1] | Well-established route | Requires transition-metal catalyzed hydrogenation step[1] |

Workflow for Enzymatic Synthesis using PAL

Purification of this compound

Achieving high purity (≥99%) is critical for drug development applications.[2] The choice of purification method depends on the preceding synthetic route and the nature of the impurities.

Recrystallization

Recrystallization is a common and effective method for purifying the final product, especially after chemical synthesis routes that yield the amino acid as a salt.[9]

Experimental Protocol: Recrystallization

This protocol is a standard procedure for amino acid purification.[9]

-

The crude this compound HCl salt is dissolved in a minimum amount of hot deionized water.

-

A co-solvent, typically a water-miscible organic solvent like ethanol (B145695) or isopropanol, is slowly added to the hot solution until slight turbidity persists.[9]

-

The solution is allowed to cool slowly to room temperature, followed by further cooling in an ice bath (0-4°C) to maximize crystal formation.

-

The resulting crystals are collected by vacuum filtration.

-

The crystals are washed with a small amount of the cold solvent mixture and then with a non-polar solvent (e.g., diethyl ether) to aid drying.

-

The purified crystals are dried under vacuum to a constant weight. Purity is confirmed by HPLC and NMR.

Ion-Exchange Chromatography

For purification following enzymatic synthesis or to remove charged impurities, ion-exchange chromatography is highly effective. As an amphoteric molecule, this compound can be purified using either cation or anion exchange resins, depending on the pH and the charge of the major impurities.

Experimental Protocol: Cation-Exchange Chromatography

-

A strong cation exchange column (e.g., Dowex 50) is packed and equilibrated with a low pH buffer (e.g., 0.1 M HCl).

-

The crude reaction mixture, adjusted to a low pH (~1-2) to ensure the amino acid is protonated (net positive charge), is loaded onto the column.

-

The column is washed with the equilibration buffer to remove anionic and neutral impurities.

-

The bound this compound is eluted from the column using a buffer with a high salt concentration or, more commonly, a basic solution (e.g., 2 M NH₄OH).

-

Fractions are collected and analyzed (e.g., by TLC or HPLC).

-

Fractions containing the pure product are pooled, and the solvent is removed under reduced pressure to yield the purified amino acid.

Data Presentation: Purification Method Overview

| Method | Principle | Typical Purity | Advantages | Disadvantages |

| Recrystallization | Differential solubility in a solvent system | >99% | Cost-effective, scalable, removes non-polar impurities | Yield loss in mother liquor, may not remove structurally similar impurities |

| Ion-Exchange | Separation based on net charge | >99.5% | High resolution, effective for removing charged impurities and salts | Requires specific equipment, can be more time-consuming and costly |

References

- 1. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | C9H10FNO2 | CID 716312 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Synthesis of Both Enantiomers of Chiral Phenylalanine Derivatives Catalyzed by Cinchona Alkaloid Quaternary Ammonium Salts as Asymmetric Phase Transfer Catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. beta.chem.uw.edu.pl [beta.chem.uw.edu.pl]

- 8. Frontiers | Sustainable synthesis of L-phenylalanine derivatives in continuous flow by immobilized phenylalanine ammonia lyase [frontiersin.org]

- 9. L-4-Fluorophenylalanine | 1132-68-9 [chemicalbook.com]

A Technical Guide to High-Purity 4-Fluoro-L-Phenylalanine for Researchers and Drug Development Professionals

An In-depth Overview of Commercial Sourcing, Quality Control, and Key Research Applications

This technical guide provides a comprehensive resource for researchers, scientists, and drug development professionals on the procurement and application of high-purity 4-fluoro-L-phenylalanine. This non-proteinogenic amino acid is a critical building block in peptide synthesis and a valuable tool in protein engineering and drug discovery. Its unique fluorine substitution offers enhanced metabolic stability, altered receptor-binding affinities, and serves as a sensitive probe for NMR studies.

Commercial Suppliers and Product Specifications

The selection of a reliable supplier for high-purity this compound is paramount for the success of research and development projects. Purity, particularly enantiomeric purity, is a critical quality attribute that directly impacts experimental outcomes. Below is a summary of prominent commercial suppliers and their typical product specifications. It is crucial to consult the supplier's Certificate of Analysis (CoA) for lot-specific data.

| Supplier | Product Name | Catalog Number (Example) | Stated Purity | Analytical Methods |

| Chem-Impex | This compound | 06631 | ≥99% | HPLC, Chiral HPLC |

| Cayman Chemical | This compound | 15993 | ≥98% | Not specified |

| Thermo Scientific Chemicals | This compound, 98+% | L19934 | ≥98% | Not specified |

| Sigma-Aldrich | L-Fmoc-4-fluorophenylalanine | 798215 | Not specified | Not specified |

| Creative Peptides | This compound | CPL-000123 | Not specified | Not specified |

Note: This table is not exhaustive and represents a snapshot of available information. Researchers should always verify specifications with the supplier.

A robust quality control workflow is essential when purchasing and utilizing high-purity amino acids. The following diagram illustrates a typical process for qualifying a new supplier and incoming material.

Caption: A logical workflow for qualifying commercial suppliers of high-purity amino acids.

Key Experimental Protocols

The incorporation of this compound into peptides and proteins, and the assessment of its biological effects, require well-defined experimental protocols. Below are detailed methodologies for common applications.

Protocol 1: Incorporation of this compound into a Peptide using Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual Fmoc-based solid-phase synthesis of a model peptide containing a this compound residue.

Materials:

-

Fmoc-Rink Amide resin

-

Fmoc-L-amino acids (including Fmoc-4-fluoro-L-phenylalanine)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water (HPLC grade)

-

Diethyl ether (cold)

Procedure:

-

Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF in a reaction vessel for 1 hour.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add 20% piperidine in DMF to the resin and agitate for 5 minutes.

-

Drain the solution.

-

Add a fresh solution of 20% piperidine in DMF and agitate for 15 minutes.

-

Drain and wash the resin thoroughly with DMF (5 times) and DCM (3 times).

-

-

Amino Acid Coupling:

-

In a separate vial, dissolve 3 equivalents of the Fmoc-amino acid (e.g., Fmoc-4-fluoro-L-phenylalanine) and 3 equivalents of OxymaPure in DMF.

-

Add 3 equivalents of DIC to the amino acid solution and pre-activate for 5 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 2 hours at room temperature.

-

Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete coupling), repeat the coupling step.

-

Once the coupling is complete (negative Kaiser test), drain the solution and wash the resin with DMF (3 times) and DCM (3 times).

-

-

Repeat Synthesis Cycle: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

-

Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry under vacuum.

-

Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).

-

Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

-

Dry the crude peptide pellet under vacuum.

-

-

Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

The following diagram illustrates the general workflow for solid-phase peptide synthesis.

Caption: A generalized workflow for the synthesis of peptides using Fmoc-based SPPS.

Protocol 2: MCF-7 Breast Cancer Cell Growth Inhibition Assay

This protocol is adapted from studies showing the inhibitory effects of fluorinated amino acids on cancer cell lines.[1]

Materials:

-

MCF-7 human breast cancer cell line

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin (B12071052) solution

-

Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

-

This compound (sterile, stock solution in PBS)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Dimethyl sulfoxide (B87167) (DMSO)

Procedure:

-

Cell Culture: Culture MCF-7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Seeding:

-

Trypsinize confluent cells, resuspend in fresh medium, and determine the cell concentration.

-

Seed the cells into 96-well plates at a density of 5,000 cells per well in 100 µL of medium.

-

Incubate for 24 hours to allow for cell attachment.

-

-

Treatment:

-

Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations (e.g., 1 µM to 100 µM).

-

Remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with PBS).

-

Incubate the plates for 48-72 hours.

-

-

MTT Assay:

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Shake the plate for 10 minutes to ensure complete dissolution.

-

-

Data Analysis:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Determine the IC50 value (the concentration that inhibits cell growth by 50%) by plotting the percentage of viability against the log of the concentration.

-

Impact on Cellular Signaling Pathways

The incorporation of this compound can influence cellular signaling pathways. While direct studies on this compound are emerging, research on its parent amino acid, L-phenylalanine, has shown that elevated levels can impair insulin (B600854) signaling. This occurs through the modification of the insulin receptor beta (IRβ), which in turn inhibits the downstream phosphorylation cascade required for glucose uptake. Given the structural similarity, it is plausible that this compound could have similar or modulated effects on this pathway.

The following diagram illustrates the key steps in the insulin signaling pathway and the potential point of interference by elevated levels of phenylalanine.

Caption: A simplified diagram of the insulin signaling pathway and the inhibitory effect of high phenylalanine levels.

References

4-fluoro-L-phenylalanine CAS number and safety data sheet

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-fluoro-L-phenylalanine, a non-proteinogenic amino acid of significant interest in pharmaceutical research and biotechnology. This document details its chemical identity, safety information, experimental applications, and biological activity, with a focus on its role as a tool in cancer research and protein engineering.

Chemical Identity and Properties

This compound, also known as L-p-Fluorophenylalanine, is a derivative of the essential amino acid L-phenylalanine.[1][2] The substitution of a hydrogen atom with a fluorine atom at the para position of the phenyl ring imparts unique chemical and biological properties.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 1132-68-9[1][2][3] |

| Molecular Formula | C₉H₁₀FNO₂[1][2][3][4] |

| Molecular Weight | 183.18 g/mol [5] |

| IUPAC Name | (2S)-2-amino-3-(4-fluorophenyl)propanoic acid[4] |

| Synonyms | 4F-Phe, L-para-Fluorophenylalanine, p-Fluoro-L-phenylalanine, (S)-2-Amino-3-(4-fluorophenyl)propionic acid[1][2][3] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Appearance | White to off-white crystalline powder | [2][4] |

| Melting Point | 211-213 °C (decomposes) | [2] |

| Solubility | Soluble in PBS (pH 7.2) at 5 mg/mL | [1][3] |

| Optical Rotation | -23.0 to -27.0 deg (c=1, H₂O) | |

| Purity | ≥98% | [1][3] |

Safety and Handling

This compound is classified as an irritant and may be harmful if swallowed, in contact with skin, or inhaled.[6] Appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this compound.[5] Work should be conducted in a well-ventilated area to avoid dust formation.[5]

Table 3: GHS Hazard Information for this compound

| Hazard Statement | Code | Classification |

| Harmful if swallowed | H302 | Acute toxicity, oral (Category 4) |

| Harmful in contact with skin | H312 | Acute toxicity, dermal (Category 4) |

| Causes skin irritation | H315 | Skin irritation (Category 2) |

| Causes serious eye irritation | H319 | Eye irritation (Category 2) |

| Harmful if inhaled | H332 | Acute toxicity, inhalation (Category 4) |

Source: PubChem CID 716312. Note that GHS classifications may vary by supplier.

Biological Activity and Mechanism of Action

This compound is a phenylalanine antagonist that acts as an inhibitor of protein synthesis.[1][3][7] This property underlies its cytostatic and cytotoxic effects on cancer cells. It has been shown to inhibit the growth of MCF-7 breast cancer cells with an IC₅₀ value of 11.8 µM.[1][3]

The primary mechanism of its anti-cancer activity involves its transport into the cell and subsequent interference with protein synthesis. As an analog of L-phenylalanine, it is recognized and transported into cells by amino acid transporters, particularly the L-type amino acid transporter 1 (LAT1), which is often overexpressed in cancer cells.

Experimental Protocols

Site-Specific Incorporation of this compound into Proteins for ¹⁹F-NMR Studies

This protocol is adapted from established methods for the in vivo incorporation of non-canonical amino acids into proteins expressed in E. coli. This technique is invaluable for studying protein structure and dynamics using ¹⁹F-NMR, as the fluorine atom provides a sensitive and specific spectroscopic probe.

Materials:

-

E. coli expression strain (e.g., BL21(DE3)) containing the expression plasmid for the protein of interest.

-

Minimal media (e.g., M9) supplemented with necessary nutrients.

-

This compound.

-

Other essential amino acids (to supplement the minimal media).

-

IPTG (isopropyl β-D-1-thiogalactopyranoside) for induction.

Methodology:

-

Culture Preparation: Grow a starter culture of the E. coli expression strain overnight in a rich medium (e.g., LB).

-

Inoculation: Inoculate a larger volume of minimal media with the overnight culture.

-

Growth: Grow the cells at 37°C with shaking until they reach an OD₆₀₀ of 0.6-0.8.

-

Induction and Amino Acid Addition: Add this compound (e.g., to a final concentration of 50-100 mg/L) and supplement with other essential amino acids to prevent their synthesis from the added analog. Induce protein expression with an appropriate concentration of IPTG (e.g., 0.1-1 mM).

-

Protein Expression: Reduce the temperature to 18-25°C and continue to express the protein overnight.

-

Cell Harvesting: Harvest the cells by centrifugation.

-

Protein Purification: Purify the labeled protein from the cell lysate using standard chromatography techniques (e.g., affinity, ion-exchange, size-exclusion chromatography).

-

¹⁹F-NMR Analysis: The purified protein containing this compound can then be analyzed by ¹⁹F-NMR spectroscopy to probe the local environment of the incorporated amino acid.

Chemical Synthesis of this compound Derivatives

Various synthetic routes have been developed for the preparation of fluorinated phenylalanines. One common approach is the azalactone method.

General Azalactone Synthesis:

-

Condensation: React 4-fluorobenzaldehyde (B137897) with N-acetylglycine in the presence of a dehydrating agent (e.g., acetic anhydride) and a base (e.g., sodium acetate) to form the corresponding azalactone.

-

Hydrolysis: The azalactone is then hydrolyzed to yield α-acetamido-4-fluorocinnamic acid.

-

Asymmetric Hydrogenation: The double bond is reduced via asymmetric hydrogenation using a chiral catalyst (e.g., a rhodium complex with a chiral phosphine (B1218219) ligand) to introduce the desired stereochemistry at the α-carbon.

-

Deprotection: The N-acetyl group is removed by hydrolysis (e.g., with acid or an acylase enzyme) to afford this compound.

Numerous variations and alternative synthetic strategies exist, including methods for radiolabeling with ¹⁸F for use in positron emission tomography (PET).

Applications in Drug Development and Research

-

Cancer Research: As an inhibitor of protein synthesis, this compound is a valuable tool for studying cancer cell metabolism and proliferation.[1][2] Its selective uptake by cancer cells with overexpressed amino acid transporters makes it a candidate for targeted therapies.

-

Protein Engineering and Structural Biology: The incorporation of this compound into proteins allows for the study of protein structure, dynamics, and interactions using ¹⁹F-NMR.[1][8] The fluorine atom serves as a non-perturbative probe, providing unique insights into the local environment within the protein.

-

Drug Design: The fluorinated phenyl ring can alter the electronic properties and metabolic stability of peptides and small molecule drugs, making this compound a useful building block in medicinal chemistry.[2]

-

Radiolabeling and Imaging: The synthesis of ¹⁸F-labeled this compound enables its use as a tracer in PET imaging to visualize tumors and monitor treatment responses.

References

- 1. caymanchem.com [caymanchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | CAS 1132-68-9 | Cayman Chemical | Biomol.com [biomol.com]

- 4. This compound, 98+% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 5. fishersci.com [fishersci.com]

- 6. This compound | C9H10FNO2 | CID 716312 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4-FLUORO-D,L-PHENYLALANINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 8. Fluorine labeling of proteins for NMR studies – Bio-NMR Core [bionmr.cores.ucla.edu]

An In-depth Technical Guide to the Biological Activity of 4-Fluoro-L-phenylalanine

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Fluoro-L-phenylalanine (4F-Phe) is a non-proteinogenic amino acid analogue of phenylalanine that has garnered significant interest in various fields of biomedical research and drug development. Its unique biological activities, stemming from the substitution of a hydrogen atom with fluorine on the phenyl ring, make it a versatile tool for probing protein structure and function, as well as a potential therapeutic agent. This technical guide provides a comprehensive overview of the biological activity of 4F-Phe, including its mechanism of action, quantitative data on its effects, and detailed experimental protocols for its application in research.

Introduction

This compound is a structural analogue of the essential amino acid L-phenylalanine, where a fluorine atom replaces the hydrogen at the para position of the benzene (B151609) ring.[1][2] This substitution imparts unique physicochemical properties that underpin its diverse biological effects. 4F-Phe is utilized in drug design and protein engineering to enhance binding affinities and the stability of peptides.[2][3] It serves as a valuable building block in the synthesis of novel pharmaceuticals, particularly those targeting neurological disorders.[3] Furthermore, its incorporation into proteins provides a sensitive probe for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy, enabling detailed studies of protein structure, dynamics, and interactions.[4] This guide delves into the core biological activities of 4F-Phe, presenting quantitative data and detailed methodologies for its use in a laboratory setting.

Mechanism of Action

The primary mechanism of action of this compound involves its competition with endogenous L-phenylalanine in various metabolic pathways. Its key activities include:

-

Inhibition of Protein Synthesis: 4F-Phe acts as an inhibitor of protein synthesis.[4][5] It is recognized by phenylalanyl-tRNA synthetase (PheRS) and can be incorporated into polypeptide chains in place of phenylalanine. This incorporation can alter the structure, stability, and function of proteins, leading to cellular stress and inhibition of proliferation.[6]

-

Enzyme Inhibition: As an analogue of phenylalanine, 4F-Phe can act as a competitive inhibitor for enzymes that utilize phenylalanine as a substrate. One of the key targets is phenylalanyl-tRNA synthetase, the enzyme responsible for charging tRNA with phenylalanine for protein synthesis.[7]

-

Alteration of Peptide and Protein Properties: The incorporation of 4F-Phe into peptides and proteins can significantly modify their properties. The high electronegativity of the fluorine atom can alter the electronic environment of the aromatic ring, influencing non-covalent interactions that are crucial for protein folding, stability, and binding affinity.[6][8] This can lead to enhanced thermal and proteolytic stability of the modified proteins.[6]

Quantitative Data

The biological effects of this compound have been quantified in various studies. The following tables summarize key quantitative data.

Table 1: Cytotoxicity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| MCF-7 | Breast Cancer | 11.8 | [4][5] |

Further research is required to establish a broader cytotoxicity profile of 4F-Phe across a panel of cancer cell lines.

Table 2: Effects on Peptide Stability

| Peptide Modification | Assay Condition | Metric | Value | Reference |

| Incorporation of 2-Fluorophenylalanine | Incubation with α-chymotrypsin (2 hours) | % Peptide Remaining | Significantly higher than native peptide | [16] |

| Incorporation of D-amino acids (general principle) | Plasma stability assay | Half-life (t½) | Expected to be significantly longer than L-isomer | [17] |

Note: While the principle of enhanced stability through fluorination is established, specific quantitative data on the half-life of peptides containing this compound in serum is an area for further investigation.[8]

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Assessment of Cytotoxicity using MTT Assay

This protocol is a standard method for assessing the effect of a compound on cell viability.

Materials:

-

Cancer cell line of interest (e.g., MCF-7)

-

Complete cell culture medium

-

This compound (stock solution prepared in a suitable solvent like PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the solvent used to dissolve 4F-Phe) and a no-treatment control.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the no-treatment control. Plot the percentage of viability against the log of the compound concentration to determine the IC₅₀ value.

Incorporation of this compound into Proteins in E. coli for ¹⁹F-NMR

This protocol describes a method for producing proteins with incorporated 4F-Phe in a bacterial expression system.

Materials:

-

E. coli BL21(DE3) cells transformed with an expression plasmid for the protein of interest.

-

Minimal media (e.g., M9 medium)

-

This compound

-

L-phenylalanine (for control)

-

IPTG (Isopropyl β-D-1-thiogalactopyranoside)

-

Appropriate antibiotic

Procedure:

-

Starter Culture: Inoculate a single colony of the transformed E. coli into 5 mL of LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.

-

Main Culture: Inoculate 1 L of minimal medium with the overnight culture to an initial OD₆₀₀ of 0.05-0.1. Grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

-

Induction: Add this compound to a final concentration of 1 mM. For a control, add L-phenylalanine to a separate culture.

-

Protein Expression: Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM. Reduce the temperature to 18-25°C and continue to grow for another 12-16 hours.

-

Cell Harvest: Harvest the cells by centrifugation at 5,000 x g for 10 minutes at 4°C.

-

Protein Purification: Resuspend the cell pellet in a suitable lysis buffer and purify the protein of interest using standard chromatography techniques (e.g., Ni-NTA affinity chromatography for His-tagged proteins).

-

NMR Analysis: Prepare the purified protein sample for ¹⁹F-NMR analysis.

Investigation of mTOR Signaling Pathway by Western Blot

This protocol outlines how to assess the effect of 4F-Phe on the mTOR signaling pathway by analyzing the phosphorylation status of key proteins.

Materials:

-

Cell line of interest

-

Complete cell culture medium

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-mTOR, anti-mTOR, anti-phospho-p70S6K, anti-p70S6K, anti-phospho-4E-BP1, anti-4E-BP1, and a loading control like anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment: Seed cells and grow to 70-80% confluency. Treat the cells with various concentrations of this compound for a specified time (e.g., 24 hours). Include a no-treatment control.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by SDS-PAGE.

-

Western Blotting: Transfer the separated proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Conclusion

This compound is a powerful tool in chemical biology and drug discovery. Its ability to inhibit protein synthesis, modulate enzyme activity, and serve as a probe for NMR studies makes it a versatile molecule for a wide range of applications. The quantitative data and detailed protocols provided in this guide offer a solid foundation for researchers to effectively utilize 4F-Phe in their studies. Further research is warranted to expand the quantitative understanding of its biological effects, particularly its cytotoxicity across a wider range of cancer cell lines and its specific impact on various enzymatic and signaling pathways.

References

- 1. benchchem.com [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Cell-type-specific quantification of protein synthesis in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. New Class of Bacterial Phenylalanyl-tRNA Synthetase Inhibitors with High Potency and Broad-Spectrum Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Cell-type-specific quantification of protein synthesis in vivo | Springer Nature Experiments [experiments.springernature.com]

- 8. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Anticancer Properties of Fluorinated Aminophenylhydrazines on A549 Lung Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Mammalian Target of Rapamycin (mTOR) Regulates Cellular Proliferation and Tumor Growth in Urothelial Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

Applications of 4-fluoro-L-phenylalanine in Biochemical Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-fluoro-L-phenylalanine (4-F-Phe) is a non-canonical amino acid that has emerged as a powerful tool in biochemical research and drug development.[1][2][3] This fluorinated analog of the natural amino acid L-phenylalanine offers unique physicochemical properties that enable researchers to probe protein structure, function, and interactions in ways not possible with natural amino acids alone. The substitution of a hydrogen atom with a fluorine atom on the phenyl ring is a subtle modification that can significantly impact a protein's characteristics, including its stability, binding affinity, and enzymatic activity.[4] This technical guide provides an in-depth overview of the core applications of this compound, complete with quantitative data, detailed experimental protocols, and visualizations to facilitate its integration into various research and development workflows.

Core Applications

The versatility of this compound has led to its application in several key areas of biochemical research:

-

Protein Engineering and Stability: Incorporation of 4-F-Phe into proteins can enhance their thermal and chemical stability.[3][4] The fluorine atom's high electronegativity can alter the electronic properties of the aromatic ring, potentially leading to more favorable intramolecular interactions and a more stable protein structure.

-

¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy: The fluorine atom serves as a sensitive probe for ¹⁹F NMR studies. This technique allows for the site-specific analysis of protein structure, dynamics, and interactions with ligands, providing high-resolution information about the local environment of the incorporated 4-F-Phe residue.

-

Drug Design and Development: this compound is utilized as a building block in the synthesis of novel therapeutic agents.[1][2] Its incorporation into peptides and small molecules can improve their binding affinity, metabolic stability, and pharmacokinetic profiles.[1]

-

Enzyme Inhibition and Mechanistic Studies: As an analog of L-phenylalanine, 4-F-Phe can act as a competitive inhibitor or a substrate for various enzymes, enabling the study of enzyme kinetics and reaction mechanisms.[5] It has been shown to inhibit the growth of certain cancer cell lines.[5]

-

Radiolabeling for Imaging: The fluorine atom allows for the straightforward introduction of the radioactive isotope ¹⁸F, making this compound a valuable precursor for the synthesis of radiotracers used in Positron Emission Tomography (PET) imaging.

Data Presentation

The following tables summarize key quantitative data related to the use of this compound in biochemical research.

| Parameter | Protein/System | Value | Reference |

| Binding Affinity (Kd) | L-leucine specific receptor of E. coli | 0.26 µM | [2] |

| Inhibition (IC₅₀) | MCF-7 breast cancer cells | 11.8 µM | [5] |

| Protein | Modification | ΔTm (°C) | Reference |

| β-galactosidase | pH 6.0 | +9.2 (relative to pH 3.5) | [6] |

| α-Chymotrypsinogen A | 2 M NaCl | +6 (relative to 20 mM NaCl) | [2] |

| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |

| Phenylalanine Hydroxylase (truncated) | L-Phenylalanine | 130 | - | - | [7] |

| Phenylalanine Ammonia-Lyase (Pyrus bretschneideri) | L-Phenylalanine | 2084 | 1.44 | 691 |

Experimental Protocols

Site-Specific Incorporation of this compound in E. coli

This protocol describes a common method for incorporating 4-F-Phe at a specific site in a protein of interest using an amber stop codon suppression system.

Materials:

-

E. coli strain engineered for unnatural amino acid incorporation (e.g., containing a plasmid for an orthogonal aminoacyl-tRNA synthetase/tRNA pair specific for 4-F-Phe).

-

Expression vector for the target protein with an amber stop codon (TAG) at the desired incorporation site.

-

Luria-Bertani (LB) medium and M9 minimal medium.

-

This compound.

-

Appropriate antibiotics.

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG).

Procedure:

-

Transform the E. coli host strain with the expression vector for the target protein.

-

Inoculate a starter culture in LB medium with appropriate antibiotics and grow overnight at 37°C.

-

The next day, inoculate a larger volume of M9 minimal medium with the starter culture.

-

Grow the culture at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

-

Supplement the culture with this compound to a final concentration of 1 mM.

-

Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.

-

Continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 12-16 hours.

-

Harvest the cells by centrifugation.

-

Purify the 4-F-Phe-containing protein using standard chromatography techniques.

-

Verify the incorporation of 4-F-Phe using mass spectrometry.

Protein Thermal Shift Assay (TSA)

This protocol outlines a general procedure for assessing the thermal stability of a protein, which can be used to evaluate the effect of this compound incorporation.

Materials:

-

Purified protein (both the wild-type and the 4-F-Phe-containing variant).

-

SYPRO Orange protein gel stain (5000x stock in DMSO).

-

96-well PCR plates.

-

Real-time PCR instrument with a melt curve function.

-

Appropriate buffer for the protein.

Procedure:

-

Prepare a master mix for each protein variant containing the protein in its buffer and SYPRO Orange dye. A final protein concentration of 2-5 µM and a final SYPRO Orange concentration of 5x is a good starting point.

-

Aliquot the master mix into the wells of a 96-well PCR plate. Include a no-protein control.

-

Seal the plate securely.

-

Place the plate in the real-time PCR instrument.

-

Set up a melt curve experiment. The temperature range should typically span from 25°C to 95°C, with a ramp rate of 1°C/minute.

-

Monitor the fluorescence of SYPRO Orange as the temperature increases.

-

Analyze the resulting melt curves. The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, corresponding to the peak of the first derivative of the fluorescence curve.

-

Compare the Tm of the wild-type protein with the 4-F-Phe-containing variant. An increase in Tm indicates enhanced thermal stability.

Mandatory Visualizations

Caption: Experimental workflow for the incorporation and analysis of this compound in proteins.

References

- 1. Tuning phenylalanine fluorination to assess aromatic contributions to protein function and stability in cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fluorescence and 19F NMR evidence that phenylalanine, 3-L-fluorophenylalanine and 4-L-fluorophenylalanine bind to the L-leucine specific receptor of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. bio-rad.com [bio-rad.com]

- 6. The Kinetic Mechanism of Phenylalanine Hydroxylase: Intrinsic Binding and Rate Constants from Single Turnover Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Functional and kinetics of two efficient phenylalanine ammonia lyase from Pyrus bretschneideri - PMC [pmc.ncbi.nlm.nih.gov]

The Role of 4-Fluoro-L-phenylalanine in Protein Engineering: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of non-canonical amino acids into proteins represents a paradigm shift in protein engineering, enabling the introduction of novel chemical functionalities to probe and manipulate biological systems. Among these, 4-fluoro-L-phenylalanine (p-F-Phe), a structural analog of L-phenylalanine, has emerged as a powerful tool. Its unique electronic properties, conferred by the substitution of a hydrogen atom with a highly electronegative fluorine atom on the phenyl ring, allow for subtle yet significant perturbations of protein structure and function. This technical guide provides a comprehensive overview of the applications of p-F-Phe in protein engineering, with a focus on its effects on protein stability, enzyme kinetics, and ligand binding. Detailed experimental protocols for the incorporation of p-F-Phe into proteins in both bacterial and mammalian systems are presented, along with methods for the biophysical characterization of the resulting fluorinated proteins.

Introduction to this compound in Protein Engineering

This compound is a non-proteinogenic amino acid that can be translationally incorporated into proteins, replacing its canonical counterpart, L-phenylalanine.[1][2] The introduction of the fluorine atom imparts several key properties that are advantageous for protein engineering:

-

Minimal Steric Perturbation: The fluorine atom is similar in size to a hydrogen atom, resulting in minimal disruption of the protein's overall three-dimensional structure.

-

Altered Electronic Properties: Fluorine is the most electronegative element, and its presence on the phenyl ring alters the electrostatic potential of the amino acid side chain. This can influence cation-π interactions, hydrogen bonding, and other non-covalent interactions that are critical for protein folding, stability, and function.[3]

-

A Unique Spectroscopic Probe: The naturally abundant ¹⁹F nucleus has a spin of 1/2 and is highly sensitive to its local chemical environment, making it an excellent probe for Nuclear Magnetic Resonance (NMR) spectroscopy.[4] This allows for the detailed investigation of protein structure, dynamics, and interactions without the need for isotopic labeling of the entire protein.[4][5][6]

These properties have led to the widespread use of p-F-Phe in various areas of protein science, including:

-

Modulating Protein Stability: The introduction of p-F-Phe can either stabilize or destabilize a protein, depending on the local environment of the substitution.[7]

-

Probing Enzyme Mechanisms: Altering the electronic environment of an active site residue can provide insights into the catalytic mechanism of an enzyme.

-

Enhancing Drug-Receptor Interactions: The unique properties of fluorine can be exploited to improve the binding affinity and specificity of peptide-based drugs.[8]

-

Facilitating Structural Studies: ¹⁹F-NMR provides a powerful tool for studying protein conformation and dynamics in solution.[4]

Quantitative Effects of this compound Incorporation

The incorporation of p-F-Phe can have measurable effects on various protein properties. The following tables summarize representative quantitative data from the literature.

Table 1: Effect of this compound on Protein Thermal Stability (Tm)

| Protein | Wild-Type Tm (°C) | p-F-Phe Mutant Tm (°C) | ΔTm (°C) | Assay Method |

| RecA | 53.2 | 57.7 (in the presence of 5 mM ATP) | +4.5 | Thermal Shift Assay |

| Generic Protein | Not Specified | Increased | Not Specified | Thermal Shift Assay |

Note: The effect on Tm is highly context-dependent and can vary based on the protein and the specific location of the substitution.

Table 2: Effect of this compound on Enzyme Kinetics

| Enzyme | Substrate | Wild-Type Km (µM) | p-F-Phe Mutant Km (µM) | Wild-Type kcat (s⁻¹) | p-F-Phe Mutant kcat (s⁻¹) |

| Phenylalanine Hydroxylase | L-Phenylalanine | 130 | Not Reported | Not Reported | Not Reported |

| Matrix Metalloproteinase-12 | FS-6 | 130 | Not Reported | 17.0 | Not Reported |

Note: Data on the direct impact of p-F-Phe on Km and kcat is sparse in the reviewed literature, highlighting an area for future research. The provided data are for the wild-type enzymes with their natural substrates for comparative context.

Table 3: Effect of this compound on Protein-Ligand Binding Affinity (Kd)

| Receptor | Ligand | Wild-Type Kd (µM) | p-F-Phe Mutant Kd (µM) | Fold Change in Affinity | Assay Method |

| L-leucine specific receptor | L-phenylalanine | 0.18 | 0.26 | 1.44 (decreased affinity) | Fluorescence |

| Ste2p (GPCR) | α-factor peptide | 26.2 nM | 32.7 nM | 1.25 (decreased affinity) | Not Specified |

Experimental Protocols

Incorporation of this compound into Proteins

There are two primary methods for incorporating p-F-Phe into proteins: residue-specific incorporation and site-specific incorporation.

This method involves the global replacement of all phenylalanine residues with p-F-Phe in a phenylalanine auxotrophic E. coli strain.

Materials:

-

E. coli phenylalanine auxotrophic strain (e.g., ATCC 15769)

-

Expression vector containing the gene of interest

-

Luria-Bertani (LB) medium

-

M9 minimal medium

-

19 standard amino acids (excluding phenylalanine)

-

This compound (p-F-Phe)

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

-

Antibiotics

Protocol:

-

Transform the E. coli phenylalanine auxotrophic strain with the expression vector.

-

Inoculate a starter culture in 5 mL of LB medium supplemented with the appropriate antibiotic and grow overnight at 37°C with shaking.

-

The next day, inoculate 1 L of M9 minimal medium supplemented with the 19 standard amino acids (excluding phenylalanine) and the appropriate antibiotic with the overnight culture to an OD₆₀₀ of 0.05-0.1.

-

Grow the culture at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

-

Add p-F-Phe to a final concentration of 50-100 mg/L.

-

Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

-

Continue to incubate the culture at a reduced temperature (e.g., 18-25°C) for 12-16 hours.

-

Harvest the cells by centrifugation and store the cell pellet at -80°C until purification.

This method allows for the incorporation of p-F-Phe at a specific site in the protein by repurposing the amber stop codon (UAG).[9][10]

Materials:

-

E. coli expression strain (e.g., BL21(DE3))

-

Expression vector with the gene of interest containing an in-frame amber (TAG) codon at the desired position.

-

A second plasmid encoding an orthogonal aminoacyl-tRNA synthetase/tRNACUA pair specific for p-F-Phe (e.g., pEVOL-p-F-Phe).[11]

-

LB medium

-

p-F-Phe

-

IPTG

-

L-arabinose

-

Appropriate antibiotics

Protocol:

-

Co-transform the E. coli expression strain with the expression vector for the protein of interest and the pEVOL plasmid.

-

Plate on LB agar (B569324) containing the appropriate antibiotics and incubate overnight at 37°C.

-

Inoculate a starter culture in 20 mL of LB medium with antibiotics and grow overnight at 37°C.

-

The following day, inoculate 1 L of LB medium with antibiotics with the starter culture.

-

Grow at 37°C with shaking to an OD₆₀₀ of 0.75.

-

Add p-F-Phe to a final concentration of 0.25 g/L.

-

Induce expression with 1 mM IPTG and 0.02% L-arabinose.

-

Shake the culture overnight at 30°C.

-

Harvest the cells by centrifugation and store the pellet at -80°C for later purification.[11]

Biophysical Characterization of p-F-Phe Containing Proteins

TSA is a high-throughput method to assess the thermal stability of a protein by measuring its melting temperature (Tm).[7]

Materials:

-

Purified wild-type and p-F-Phe mutant proteins

-

SYPRO Orange fluorescent dye (5000x stock in DMSO)

-

Appropriate protein buffer

-

Real-time PCR instrument

Protocol:

-

Dilute the purified proteins to a final concentration of 2-5 µM in the desired buffer.

-

Prepare a working solution of SYPRO Orange by diluting the stock to 200x in the same buffer.

-

In a 96-well PCR plate, mix the protein solution, buffer, and SYPRO Orange. Include a no-protein control.

-

Place the plate in a real-time PCR instrument and run a melt curve program, typically from 25°C to 95°C with a ramp rate of 1°C/minute, acquiring fluorescence data at each step.

-

Analyze the data to determine the Tm, which is the inflection point of the sigmoidal melting curve. An increase in Tm for the mutant protein indicates stabilization.

¹⁹F-NMR is used to probe the local environment of the incorporated p-F-Phe.[4]

Materials:

-

Purified p-F-Phe labeled protein (typically 100-500 µM)

-

NMR buffer (ensure it does not contain any fluorine)

-

NMR spectrometer with a fluorine probe

-

NMR tubes

Protocol:

-

Purify the p-F-Phe labeled protein using standard chromatography techniques.

-

Buffer exchange the protein into the final NMR buffer.

-

Concentrate the protein to the desired concentration.

-

Transfer the sample to an NMR tube.

-

Acquire a one-dimensional ¹⁹F-NMR spectrum. The chemical shift of the ¹⁹F signal will be sensitive to the local environment of the p-F-Phe residue.

-

For ligand binding studies, acquire a reference spectrum of the protein alone, then titrate in the ligand and acquire a spectrum after each addition to monitor changes in the chemical shift.

Visualizing Workflows and Pathways

L-Phenylalanine Biosynthesis Pathway

The biosynthetic incorporation of p-F-Phe relies on the cell's natural L-phenylalanine synthesis machinery. Understanding this pathway is crucial for optimizing incorporation efficiency.

Caption: L-Phenylalanine biosynthesis pathway in E. coli.

Experimental Workflow for Protein Engineering with p-F-Phe

The process of incorporating p-F-Phe and characterizing the resulting protein follows a logical workflow.

Caption: General experimental workflow for p-F-Phe incorporation.

Conclusion

This compound has proven to be an invaluable tool in the protein engineer's toolkit. Its ability to subtly modify the electronic environment of a protein while causing minimal structural perturbation allows for the fine-tuning of protein properties and the detailed investigation of structure-function relationships. The methodologies for its incorporation are well-established, and the analytical techniques for characterizing the resulting fluorinated proteins are robust and informative. As the field of synthetic biology continues to advance, the applications of p-F-Phe and other non-canonical amino acids are poised to expand, opening up new avenues for the design of novel proteins with enhanced stability, catalytic activity, and therapeutic potential.

References

- 1. Experimental Methods for Scanning Unnatural Amino Acid Mutagenesis | Springer Nature Experiments [experiments.springernature.com]

- 2. Residue-Specific Incorporation of Noncanonical Amino Acids for Protein Engineering | Springer Nature Experiments [experiments.springernature.com]

- 3. Tuning phenylalanine fluorination to assess aromatic contributions to protein function and stability in cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fluorine labeling of proteins for NMR studies – Bio-NMR Core [bionmr.cores.ucla.edu]

- 5. Preparation of site-specifically labeled fluorinated proteins for 19F-NMR structural characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The preparation of 19F-labeled proteins for NMR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Site-Specific Incorporation of Non-canonical Amino Acids by Amber Stop Codon Suppression in Escherichia coli | Springer Nature Experiments [experiments.springernature.com]

- 10. benchchem.com [benchchem.com]

- 11. biochemistry.ucla.edu [biochemistry.ucla.edu]

4-Fluoro-L-phenylalanine as a Substrate for Tyrosine Hydroxylase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tyrosine hydroxylase (TH) is a rate-limiting enzyme in the biosynthesis of catecholamines, including dopamine, norepinephrine, and epinephrine.[1] It catalyzes the hydroxylation of L-tyrosine to L-DOPA using molecular oxygen and tetrahydrobiopterin (B1682763) as co-substrates. The substrate specificity of tyrosine hydroxylase is not absolute, and it can act on other aromatic amino acid analogs. This technical guide provides an in-depth overview of 4-fluoro-L-phenylalanine as a substrate for tyrosine hydroxylase, compiling key kinetic data, detailed experimental protocols, and relevant biochemical pathways. This information is critical for researchers studying catecholamine metabolism, developing new therapeutic agents targeting this pathway, or utilizing fluorinated amino acids as probes in various biological systems.

Quantitative Kinetic Data

The enzymatic conversion of this compound by tyrosine hydroxylase has been characterized, providing valuable insights into the enzyme's catalytic mechanism. The following table summarizes the steady-state kinetic parameters for rat tyrosine hydroxylase with this compound and its natural substrate, L-tyrosine, for comparison. The data is adapted from the key study by Hillas & Fitzpatrick (1996).

| Substrate | Cofactor | K_m (µM) | V_max (s⁻¹) | V/K (M⁻¹s⁻¹) |

| This compound | 6-MPH₄ | 150 ± 20 | 2.8 ± 0.1 | 1.9 x 10⁴ |

| L-Tyrosine | 6-MPH₄ | 33 ± 3 | 5.8 ± 0.2 | 1.8 x 10⁵ |

*6-MPH₄: 6-methyltetrahydropterin, a commonly used synthetic analog of the natural cofactor tetrahydrobiopterin.

Enzymatic Reaction and Product Profile

Tyrosine hydroxylase catalyzes the hydroxylation of this compound primarily at the 3-position of the aromatic ring, yielding 3-fluoro-L-tyrosine. A minor product, L-tyrosine, is also formed through the elimination of the fluorine substituent.[2]

Experimental Protocols

This section provides a detailed methodology for the expression and purification of recombinant tyrosine hydroxylase, followed by a robust enzyme assay to determine its activity with this compound.

Expression and Purification of Recombinant Rat Tyrosine Hydroxylase

A reliable source of purified enzyme is essential for kinetic studies. The following protocol is a composite method based on established procedures for the expression and purification of rat tyrosine hydroxylase.

Methodology:

-

Transformation and Culture: Transform competent E. coli cells (e.g., BL21(DE3)) with a suitable expression vector containing the rat tyrosine hydroxylase gene. Grow the transformed cells in a large volume of appropriate medium (e.g., LB broth with antibiotic selection) at 37°C with shaking until an optimal optical density is reached.

-

Induction: Induce protein expression by adding a suitable inducing agent, such as isopropyl β-D-1-thiogalactopyranoside (IPTG), and continue the culture at a lower temperature (e.g., 18-25°C) for an extended period (e.g., 12-16 hours).

-

Cell Harvest and Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in a lysis buffer containing protease inhibitors. Lyse the cells using a method such as sonication.

-

Purification:

-

Ammonium Sulfate Precipitation: Perform a differential ammonium sulfate precipitation to enrich for tyrosine hydroxylase.[3]

-

Anion-Exchange Chromatography: Apply the resuspended ammonium sulfate pellet to an anion-exchange column (e.g., Q-Sepharose) and elute with a salt gradient.[3]

-

Heparin-Sepharose Affinity Chromatography: Pool the active fractions from the anion-exchange chromatography and apply them to a heparin-Sepharose column. Elute the purified tyrosine hydroxylase with a salt gradient.[3]

-

-

Verification: Analyze the purity of the enzyme by SDS-PAGE, which should show a single band at the expected molecular weight (approximately 60 kDa for the monomer). Determine the protein concentration using a standard method like the Bradford assay.

Tyrosine Hydroxylase Enzyme Assay with this compound

This assay measures the initial rate of product formation (3-fluoro-L-tyrosine) from the substrate this compound.

Materials:

-

Purified recombinant rat tyrosine hydroxylase

-

This compound stock solution

-

6-Methyltetrahydropterin (6-MPH₄) stock solution

-

Catalase

-

Ferrous ammonium sulfate

-

Reaction buffer (e.g., 50 mM HEPES, pH 7.0)

-

Quenching solution (e.g., perchloric acid)

-

HPLC system with electrochemical detection (ECD)

Procedure:

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing the reaction buffer, catalase (to remove hydrogen peroxide, a byproduct that can damage the enzyme), ferrous ammonium sulfate (as a source of iron for the active site), and 6-MPH₄.

-

Pre-incubation: Pre-incubate the reaction mixture at 30°C for a few minutes to ensure temperature equilibration.

-

Reaction Initiation: Initiate the reaction by adding the purified tyrosine hydroxylase and this compound to the pre-warmed reaction mixture. The final volume and concentrations should be optimized based on the specific activity of the enzyme preparation.

-

Incubation: Incubate the reaction at 30°C for a specific time period during which the reaction rate is linear.

-

Quenching: Stop the reaction by adding a quenching solution, such as perchloric acid, which will precipitate the enzyme and stop the catalytic activity.

-

Sample Preparation for HPLC: Centrifuge the quenched reaction mixture to pellet the precipitated protein. Filter the supernatant before injection into the HPLC system.

-